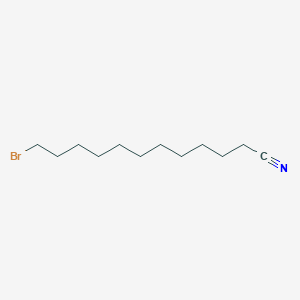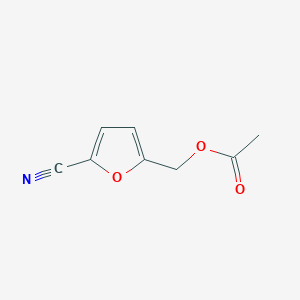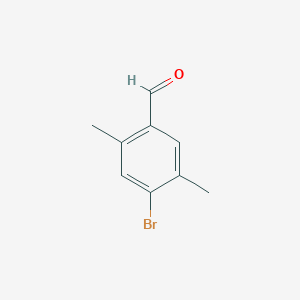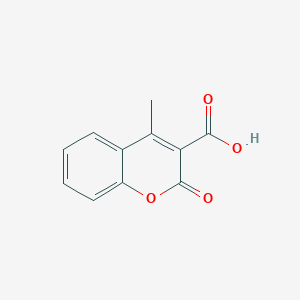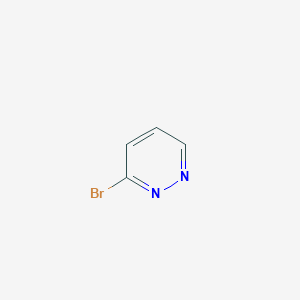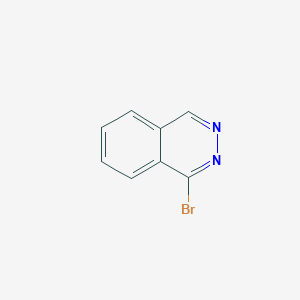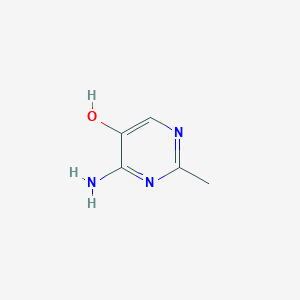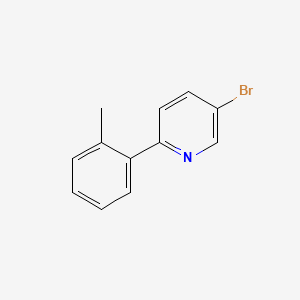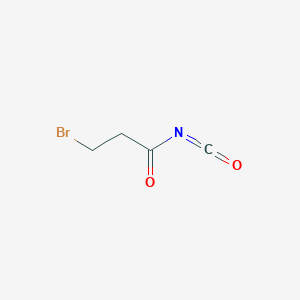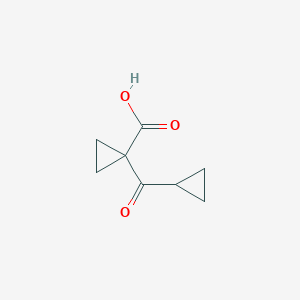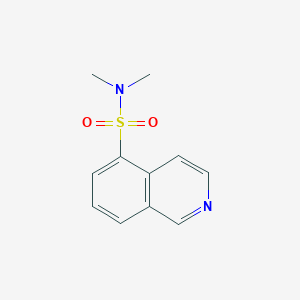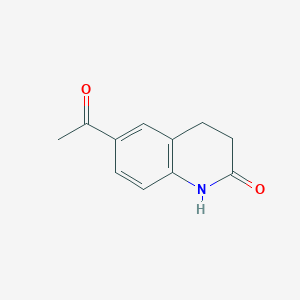
6-Acetyl-3,4-dihydroquinolin-2(1H)-one
概要
説明
6-Acetyl-3,4-dihydroquinolin-2(1H)-one, also known as 6-Acetyl-DHQ, is a heterocyclic compound with a six-membered ring structure containing two nitrogen atoms. It is an aromatic compound that has been studied extensively for its potential applications in various fields, including medicinal chemistry, food science, and biochemistry. In
科学的研究の応用
Synthesis and Derivatives
- 6-Acetyl-3,4-dihydroquinolin-2(1H)-one has been a focus in the synthesis of various chemical compounds. A notable example includes the synthesis of halogen-substituted derivatives, showcasing its potential in producing diverse chemical structures (Bradley, Clark, & Kernick, 1972).
- Researchers have also explored the chemical transformations of related compounds, like 3-acetyl-4-hydroxyquinolin-2(1H)-ones. These efforts highlight the compound's importance in synthetic organic and medicinal chemistry (Abdou et al., 2019).
Biological and Pharmacological Significance
- Studies have demonstrated the biological and pharmacological significance of 3,4-dihydroquinolin-2(1H)-ones. They have been used to create enantiomerically pure benzothiazines, a class of compounds with notable therapeutic potential (Harmata & Hong, 2007).
- The antibacterial activity of derivatives, such as 4-aryl-2-pyranyl-7,8-dihydroquinolin-5(6H)-ones, has been evaluated, with some compounds showing promising activity against both Gram-positive and Gram-negative bacterial strains (Satish et al., 2016).
Catalysis and Eco-Friendly Synthesis
- The compound's derivatives have been synthesized using eco-friendly methods, such as ionic liquids, demonstrating the compound's adaptability to green chemistry principles (Chen et al., 2007).
- Additionally, studies have employed 3,4-dihydroquinolin-2(1H)-one derivatives in antioxidant research, with some derivatives exhibiting potent in vitro antioxidant activity (Fındık, Ceylan, & Elmastaş, 2012).
Advanced Synthesis Techniques
- Innovative synthesis techniques have been developed for this compound, such as redox-triggered switchable synthesis, highlighting its versatility in chemical reactions (Yang et al., 2020).
- The compound has also been used in the synthesis of 4-(het)aryl derivatives, which are important due to their biological activity, including potential use in anticancer drugs (Mierina, Jure, & Stikute, 2016).
特性
IUPAC Name |
6-acetyl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7(13)8-2-4-10-9(6-8)3-5-11(14)12-10/h2,4,6H,3,5H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPPYJRCOQZMIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50538520 | |
| Record name | 6-Acetyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50538520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetyl-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
62245-12-9 | |
| Record name | 6-Acetyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50538520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-acetyl-1,2,3,4-tetrahydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


